molecular formula C19H15F3N2O5 B069963 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline CAS No. 189746-15-4

2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline

Cat. No. B069963
M. Wt: 408.3 g/mol
InChI Key: UUMJUNBCKSPWGX-UHFFFAOYSA-N
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Description

“2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline” is a chemical compound with the molecular formula C19H15F3N2O5 . It is used as a scientific research reagent .

Scientific Research Applications

  • Synthesis of Pyrroloquinolines : A study by Roberts et al. (1997) demonstrated the synthesis of pyrrolo[4,3,2-de]quinolines from similar compounds, suggesting applications in organic synthesis and medicinal chemistry (Roberts, Joule, Bros, & Álvarez, 1997).

  • Friedländer's Cyclization Reaction : Khan, El-Gamal, and Oh (2013) optimized the reaction conditions for synthesizing 3-(aryloxy)quinoline derivatives, indicating potential in developing novel compounds with anticancer activities (Khan, El-Gamal, & Oh, 2013).

  • Antimicrobial and Antioxidant Activities : Bhosale, Shirame, and Jadhav (2013) synthesized new triazole quinoline derivatives and evaluated them for antimicrobial and antioxidant activities, highlighting potential applications in pharmaceutical development (Bhosale, Shirame, & Jadhav, 2013).

  • Analogs of Antitumor Alkaloids : Phillips and Castle (1980) synthesized quino[1,2-c]quinazolinium derivatives as analogs of antitumor benzo[c]phenanthridine alkaloids, suggesting applications in cancer therapy research (Phillips & Castle, 1980).

  • Quantitative Analysis in Antimalarial Research : Karle and Olmeda (1988) developed a method for quantifying a new antimalarial compound, indicating its application in pharmacokinetic studies and antimalarial drug development (Karle & Olmeda, 1988).

  • Electrochemical Behavior Studies : Hazard et al. (1991) investigated the electrochemical behavior of nifedipine and related compounds, including derivatives of quinolines, for potential applications in electrochemistry and pharmaceutical analysis (Hazard et al., 1991).

  • Metabolism of Antimalarial Agents : Idowu, Peggins, Brewer, and Kelley (1995) studied the in vitro metabolism of an 8-aminoquinoline antimalarial agent, highlighting its relevance in understanding drug metabolism and designing safer antimalarial drugs (Idowu, Peggins, Brewer, & Kelley, 1995).

  • Oligoamide Foldamers : Jiang, Leger, Dolain, Guionneau, and Huc (2003) synthesized and characterized helical structures of oligoamides of quinolinecarboxylic acid, indicating potential applications in structural biology and materials science (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).

  • Anti-Breast Cancer Agents : Shi et al. (2008) discovered anti-breast cancer agents derived from substituted quinolines, suggesting significant potential in cancer treatment research (Shi, Nguyen, Battina, Rana, Takemoto, Chiang, & Hua, 2008).

  • Antimalarial Tissue Schizonticides : Zheng, Chen, and Gao (1991) synthesized analogues of primaquine, demonstrating their potential as antimalarial tissue schizonticides (Zheng, Chen, & Gao, 1991).

properties

IUPAC Name

2,6-dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O5/c1-10-7-15(28-3)23-17-13(24(25)26)9-14(27-2)18(16(10)17)29-12-6-4-5-11(8-12)19(20,21)22/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMJUNBCKSPWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(C=C2[N+](=O)[O-])OC)OC3=CC=CC(=C3)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453668
Record name 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)-phenoxy]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline

CAS RN

189746-15-4
Record name 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189746-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)-phenoxy]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline, 2,6-dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JE Im, JD Lee, HY Kim, HR Kim, DW Seo, KB Kim - Toxicology in Vitro, 2023 - Elsevier
As global awareness of animal welfare spreads, the development of alternative animal test models is increasingly necessary. The purpose of this study was to develop a practical …
Number of citations: 2 www.sciencedirect.com
JRA Kincaid - 2023 - search.proquest.com
I. Savie is a new biodegradable surfactant derived from vitamin E and polysarcosine (PSar) that spontaneously self-aggregates to form nanomicelles intended for use in organic …
Number of citations: 3 search.proquest.com

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